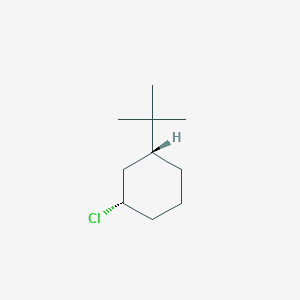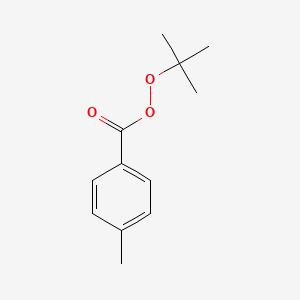
3,3-Bis(4-methoxyphenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(4-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C18H20O3 It is a derivative of butanone, featuring two methoxyphenyl groups attached to the central carbon chain
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,3-Bis(4-methoxyphenyl)butan-2-one involves the Friedel-Crafts alkylation of anisole with 4-hydroxybutan-2-one or methyl vinyl ketone using Lewis or Brønsted acid catalysts . This method, however, can produce several side products due to transalkylation, isomerization, polyalkylation, and polymerization reactions.
Another efficient synthetic route involves the one-pot tandem synthesis from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This process includes dehydrogenation, aldol condensation, and hydrogenation steps, making it a more streamlined and efficient method.
Industrial Production Methods
Industrial production of this compound typically employs the Friedel-Crafts alkylation method due to its scalability. the one-pot tandem synthesis method is gaining attention for its efficiency and reduced waste production.
化学反応の分析
Types of Reactions
3,3-Bis(4-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated aromatic compounds.
科学的研究の応用
3,3-Bis(4-methoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
作用機序
The mechanism of action of 3,3-Bis(4-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one: Known for its use in fragrances and flavors.
4-(4-Methoxyphenyl)butan-2-one: Another compound with similar structural features and applications.
Uniqueness
3,3-Bis(4-methoxyphenyl)butan-2-one is unique due to its dual methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
22927-05-5 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
3,3-bis(4-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C18H20O3/c1-13(19)18(2,14-5-9-16(20-3)10-6-14)15-7-11-17(21-4)12-8-15/h5-12H,1-4H3 |
InChIキー |
FPKVRENXFSRMAD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

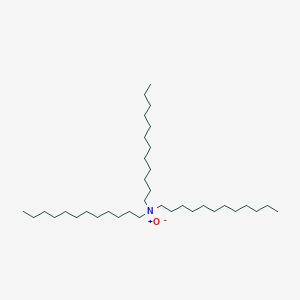
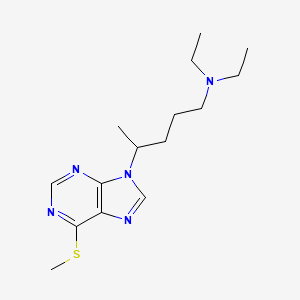

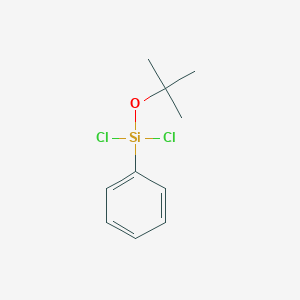
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)



